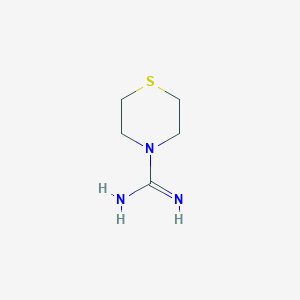

Thiomorpholine-4-carboximidamide

Description

Contextualization within Heterocyclic Chemistry and Amidines

Thiomorpholine-4-carboximidamide is classified within two important classes of organic compounds: heterocyclic compounds and amidines. The thiomorpholine (B91149) component is a six-membered saturated heterocyclic ring containing both a sulfur and a nitrogen atom. vulcanchem.comjchemrev.com This structure is a thio-analogue of morpholine, where the oxygen atom is replaced by sulfur. jchemrev.com This substitution can increase the lipophilicity of molecules, a property often manipulated in drug development to potentially improve cell membrane permeability. vulcanchem.commdpi.com

The second key feature is the carboximidamide group, also known as a guanidine (B92328) group when one of the nitrogen atoms is part of another ring structure. This functional group, attached to the nitrogen atom of the thiomorpholine ring, is known for its high basicity and its ability to form stable salts. vulcanchem.com The presence of the amidine moiety enhances the molecule's reactivity, particularly in nucleophilic substitution and coordination chemistry. vulcanchem.com The combination of the thiomorpholine heterocycle and the reactive amidine group results in a building block with distinct chemical properties valuable in synthetic chemistry.

| Component | Chemical Class | Key Structural Feature |

|---|---|---|

| Thiomorpholine | Aliphatic Heterocycle | Six-membered saturated ring with one sulfur and one nitrogen atom. vulcanchem.com |

| Carboximidamide | Amidine | -C(=NH)NH2 functional group attached to the ring nitrogen. vulcanchem.com |

Significance as a Research Compound in Organic Chemistry

The primary significance of this compound lies in its role as a versatile intermediate or building block in organic synthesis. smolecule.com Its structure is a valuable scaffold used by chemists to construct more elaborate molecules, particularly for applications in medicinal chemistry and drug discovery. mdpi.comsmolecule.com

Research has indicated that derivatives of this compound are investigated for a range of potential biological activities. Preliminary studies have explored its use in the development of potential antimicrobial and anticancer agents. smolecule.com Furthermore, it may serve as a foundation for designing specific enzyme inhibitors. smolecule.com The compound also functions as a chemical probe, a tool used by researchers to investigate and understand biological pathways and enzyme functions. smolecule.com The hydrochloride salt form is often used to improve solubility in polar solvents, which facilitates its application in various aqueous reaction systems. vulcanchem.com

| Area of Research | Application of this compound |

|---|---|

| Organic Synthesis | Utilized as an intermediate for synthesizing complex organic molecules. smolecule.com |

| Pharmaceutical Development | Serves as a scaffold for potential antimicrobial and anticancer agents. smolecule.com |

| Biochemical Research | Used as a chemical probe for studying biological pathways and enzyme functions. smolecule.com |

Historical Perspectives in Synthesis and Reactivity Studies

The synthesis of this compound has been refined over decades of research in synthetic organic chemistry. smolecule.com A conventional and primary method for its preparation involves the reaction of thiomorpholine with cyanamide (B42294) under controlled conditions. smolecule.com This nucleophilic substitution reaction forms the core carboximidamide functional group. The resulting free base is often converted into a salt, such as a hydroiodide or hydrochloride, by treatment with the corresponding acid. smolecule.com

The mechanism for this reaction involves the nucleophilic nitrogen atom of the thiomorpholine ring attacking the carbon center of the cyanamide. smolecule.com The presence of the sulfur atom in the thiomorpholine ring is noted to enhance the nucleophilicity of the nitrogen atom when compared to its oxygen-containing counterpart, morpholine, which facilitates the desired reaction. smolecule.com Reactivity studies show the compound can undergo typical reactions of its constituent functional groups, including nucleophilic substitution at the amine group and condensation reactions with aldehydes or ketones. smolecule.com

| Parameter | Condition |

|---|---|

| Solvent System | Ethanol smolecule.com |

| Temperature | 60-80°C smolecule.com |

| Reaction Time | 4-12 hours smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

thiomorpholine-4-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3S/c6-5(7)8-1-3-9-4-2-8/h1-4H2,(H3,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSFKEBTNQAYGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Thiomorpholine 4 Carboximidamide

Advanced Synthesis Routes to Thiomorpholine-4-carboximidamide

The creation of this compound is typically achieved through multi-step organic reaction sequences that allow for the precise assembly of its molecular architecture. These routes are designed to be efficient and provide access to the target compound in good yields.

Multi-step Organic Reaction Sequences

The synthesis generally begins with the formation of the thiomorpholine (B91149) ring, which serves as the foundational scaffold. This is followed by a series of reactions to introduce the carboximidamide group onto the nitrogen atom of the thiomorpholine ring.

Formation of the Thiomorpholine Moiety

Several strategies have been developed for the synthesis of the thiomorpholine ring, each offering distinct advantages in terms of starting materials and reaction conditions.

One common approach involves the cyclization of linear precursors. For instance, starting from readily available thioketones or thioesters, a cyclization reaction can be employed to form the six-membered thiomorpholine ring. smolecule.com Another strategy involves the reaction of 2-mercaptoethanol (B42355) with aziridine, followed by conversion to 2-(2-chloroethylthio)ethylamine hydrochloride, which is then cyclized with a base like triethylamine (B128534) to yield thiomorpholine. acs.org

A modern and efficient method for thiomorpholine synthesis utilizes a telescoped photochemical thiol-ene reaction followed by a cyclization sequence in a continuous flow system. acs.orgnih.gov This process starts with the photochemical reaction of cysteamine (B1669678) hydrochloride and vinyl chloride, which are cost-effective starting materials. acs.orgnih.gov This reaction, facilitated by a photocatalyst such as 9-fluorenone (B1672902), leads to a half-mustard intermediate in high yield. acs.orgnih.gov The subsequent base-mediated cyclization of this intermediate furnishes thiomorpholine. acs.orgnih.gov This continuous flow process is notable for its atom and time efficiency. nih.gov

| Starting Materials | Catalyst/Reagents | Intermediate | Product | Yield (Overall Isolated) | Reference |

| Cysteamine hydrochloride, Vinyl chloride | 9-fluorenone, Base (e.g., DIPEA) | 2-(2-chloroethylthio)ethylamine hydrochloride | Thiomorpholine | 54% | nih.gov |

This table summarizes the key components and outcome of the photochemical thiol-ene/cyclization sequence for thiomorpholine synthesis.

In some synthetic routes, a pre-existing thiomorpholine ring is modified. Nucleophilic substitution reactions are a key strategy in this regard. For example, 4-(4-nitrophenyl)thiomorpholine, a precursor used in medicinal chemistry, can be synthesized via a nucleophilic aromatic substitution reaction between 4-fluoronitrobenzene and thiomorpholine in the presence of a base. mdpi.com The amine group of the thiomorpholine can act as a nucleophile, attacking electrophilic centers to form new carbon-nitrogen bonds. smolecule.com This reactivity is fundamental to building more complex molecules based on the thiomorpholine scaffold.

Formation of the Carboximidamide Functional Group

Once the thiomorpholine ring is in place, the next critical step is the formation of the carboximidamide functional group at the 4-position. This transformation is typically achieved by reacting the secondary amine of the thiomorpholine with a suitable reagent. A common method involves the reaction with pyrazole-1-carboxamidine hydrochloride in the presence of a base like N,N-diisopropylethylamine. google.com This reaction introduces the carboximidamide moiety onto the thiomorpholine nitrogen, completing the synthesis of this compound. smolecule.com

| Reactant | Reagent | Base | Product | Reference |

| Thiomorpholine | Pyrazole-1-carboxamidine hydrochloride | N,N-Diisopropylethylamine | This compound | google.com |

This table outlines a typical reaction for the formation of the carboximidamide functional group on the thiomorpholine ring.

Salt Formation Methodologies (e.g., Hydroiodide, Hydrochloride)

The conversion of this compound into its salt form is a common and crucial step, primarily to enhance its stability and solubility, particularly in aqueous solutions for research applications. vulcanchem.com The formation of these salts is typically achieved through straightforward acid-base reactions.

Hydroiodide Salt Formation: The hydroiodide salt is synthesized by reacting the free base form of this compound with hydroiodic acid (HI). smolecule.com This reaction involves the protonation of one of the nitrogen atoms in the carboximidamide group by the strong acid, leading to the formation of this compound Hydroiodide.

Hydrochloride Salt Formation: Similarly, the hydrochloride salt is prepared by treating this compound with hydrochloric acid (HCl). This process improves the compound's solubility in polar solvents, which is advantageous for its application in various aqueous reaction systems. vulcanchem.com

The general scheme for these salt formations is as follows:

Step 1: Dissolution of this compound base in a suitable organic solvent.

Step 2: Stoichiometric addition of the corresponding acid (hydroiodic or hydrochloric acid).

Step 3: Precipitation or crystallization of the resulting salt from the solution.

Step 4: Isolation and purification of the salt by filtration and drying.

Novel Synthetic Procedures and Techniques

Recent advancements in synthetic organic chemistry have led to the development of more efficient and sustainable methods for producing thiomorpholine and its derivatives.

Continuous Flow Synthesis Protocols

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, efficiency, and scalability. A notable development is a two-step telescoped continuous flow process for generating the thiomorpholine core, a key precursor to this compound. nih.govnih.gov

This procedure begins with a photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride, which are inexpensive starting materials. nih.govnih.gov This reaction can be performed under highly concentrated conditions (4 M) using a small amount of 9-fluorenone as a photocatalyst, yielding the intermediate 2-chloroethyl(2-aminoethyl)sulfane in quantitative yield. nih.gov The subsequent step involves a base-mediated cyclization to form the thiomorpholine ring. nih.gov This entire telescoped sequence can be completed with a relatively short residence time, and the final product can be isolated in good yield after distillation. nih.gov The robustness of this method was confirmed by running the process for seven hours continuously. nih.gov

| Parameter | Value |

|---|---|

| Starting Materials | Cysteamine hydrochloride, Vinyl chloride |

| Photocatalyst | 9-Fluorenone (0.1–0.5 mol %) |

| Concentration | 4 M |

| Cyclization Base | DIPEA (Diisopropylethylamine) |

| Overall Residence Time | 40 minutes |

| Isolated Yield | 54% (after distillation) |

| NMR Yield | 84% |

Metal-Free Synthesis Approaches

The development of metal-free synthetic routes is a key goal in green chemistry to avoid the use of potentially toxic and expensive transition metals. For the synthesis of amidine-containing compounds like this compound, several metal-free strategies have been reported for related structures.

One such approach involves the direct, one-pot reaction of sulfonamides with secondary amines to produce N-sulfonyl amidines without any additives. researchgate.net In this method, the secondary amine serves a dual function as both a C1 source for the amidine group and as the aminating agent. researchgate.net Another innovative, metal-free method is the direct transamidation of thioamides. nih.gov This technique relies on the site-selective N-tert-butoxycarbonyl activation of primary or secondary thioamides, which destabilizes the thioamide bond and allows for a highly chemoselective N–C(S) transacylation at room temperature. nih.gov

These methodologies, while not described specifically for this compound, provide a conceptual framework for its potential metal-free synthesis. For instance, the thiomorpholine amine could be reacted with an appropriate reagent under metal-free conditions to construct the carboximidamide functionality.

Combinatorial Synthesis Strategies for this compound Derivatives

Combinatorial chemistry is a powerful tool for rapidly generating large libraries of related compounds for screening in drug discovery and materials science. The thiomorpholine scaffold is a versatile building block for such libraries due to its favorable properties and multiple points for diversification. jchemrev.com

A combinatorial approach to synthesizing this compound derivatives would typically involve preparing a core intermediate, such as thiomorpholine itself, and then reacting it with a diverse set of reagents. For example, by reacting the core thiomorpholine with various substituted cyanamides or other amidine-forming reagents, a library of N-substituted this compound derivatives can be generated.

This strategy has been implicitly used in the development of new Dipeptidyl Peptidase-4 (DPP-4) inhibitors, where various thiomorpholine derivatives were synthesized to explore structure-activity relationships. nih.gov Similarly, N-azole substituted thiomorpholine derivatives have been prepared and evaluated for antioxidant and cytotoxic activities, demonstrating the utility of this scaffold in creating diverse molecular structures. nih.gov

| Core Scaffold | Reactant Class (R-X) | Resulting Derivative Class | Potential Diversity Point (R) |

|---|---|---|---|

| Thiomorpholine | Substituted Cyanamides (R-NH-CN) | N-Substituted Thiomorpholine-4-carboximidamides | Alkyl, Aryl, Heterocyclic groups |

| Thiomorpholine | Amidine Synthesis Reagents (e.g., Vilsmeier-Haack type) | Variously Substituted Thiomorpholine-4-carboximidamides | Functional groups on the amidine carbon |

| Substituted Cysteamine | Vinyl Halides | Substituted Thiomorpholine core for further reaction | Substituents on the thiomorpholine ring |

Mechanistic Investigations of Thiomorpholine 4 Carboximidamide Reactions

Fundamental Reaction Mechanisms Involving Thiomorpholine-4-carboximidamide

The reactivity of this compound is centered around its two primary functional components: the amine within the thiomorpholine (B91149) ring and the carboximidamide group. These sites are responsible for the compound's engagement in nucleophilic substitutions, deprotonation-driven processes, and condensation reactions.

Nucleophilic Substitution Reactions Mediated by the Amine Group

The nitrogen atom within the thiomorpholine ring possesses a lone pair of electrons, rendering it nucleophilic. researchgate.net This characteristic allows this compound to participate in nucleophilic substitution reactions, where it attacks electrophilic centers. smolecule.com The general mechanism involves the donation of this electron pair to an electron-deficient atom, leading to the formation of a new covalent bond.

The reactivity of the amine is typical of secondary amines, which can facilitate substitution reactions with various electrophiles. researchgate.netsmolecule.com For instance, in the synthesis of certain derivatives, the thiomorpholine nitrogen acts as the nucleophile, attacking an electrophilic carbon and displacing a leaving group. nih.gov This process is fundamental to building more complex molecular architectures based on the thiomorpholine scaffold. ontosight.ai

Deprotonation Processes of the Carboximidamide Functional Group Leading to Reactive Intermediates

The carboximidamide group, with the structure -C(=NH)NH2, is significantly more basic than an amide. wikipedia.org Under basic conditions, the carboximidamide functional group of this compound can be deprotonated. smolecule.com This process involves the removal of a proton from one of the nitrogen atoms by a base, which leads to the formation of a reactive anionic intermediate. smolecule.com

The resulting negative charge is delocalized across the N-C-N system, which stabilizes the intermediate. This deprotonation increases the nucleophilicity of the carboximidamide group, enabling it to participate in subsequent reactions, such as alkylations or acylations, to form a variety of derivatives. The specific site of deprotonation and the subsequent reactivity depend on the reaction conditions and the nature of the electrophile used.

Condensation Reactions with Carbonyl Compounds (e.g., Aldehydes or Ketones)

This compound can undergo condensation reactions with carbonyl compounds like aldehydes and ketones. smolecule.com These reactions typically proceed via nucleophilic addition of one of the nitrogen atoms of the carboximidamide group to the electrophilic carbonyl carbon. libretexts.org

The general mechanism involves the following steps:

Nucleophilic Attack: The nitrogen atom of the carboximidamide attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate. mnstate.edumasterorganicchemistry.com

Proton Transfer: A proton transfer occurs, typically from the nitrogen to the oxygen atom, forming a carbinolamine intermediate. libretexts.org

Dehydration: Under acidic or basic conditions, the carbinolamine eliminates a molecule of water. libretexts.org The hydroxyl group is protonated to form a good leaving group (H2O), which then departs. libretexts.org

Imine Formation: The elimination of water results in the formation of a C=N double bond, yielding an imine or a related derivative. smolecule.comlibretexts.org

The pH of the reaction medium is a critical factor; it must be acidic enough to protonate the hydroxyl group for elimination but not so acidic that it fully protonates and deactivates the nucleophilic amine group. libretexts.org

Role of the Thiomorpholine Ring System in Reaction Pathways

Ring System Reactivity and Transformations

The thiomorpholine ring can undergo several transformations, including ring-opening and ring-expansion reactions, which are valuable in synthetic chemistry for creating diverse heterocyclic structures. thieme-connect.comnih.gov The cleavage of the C-N bond is a known degradative pathway, often initiated by enzymatic systems like cytochrome P450, leading to the formation of intermediary amino acids which can be further metabolized. nih.gov

The thiomorpholine moiety can also be constructed through multicomponent reactions, for example, by reacting aziridines with isothiocyanates, highlighting its role as a key structural motif in heterocyclic synthesis. thieme-connect.comnsmsi.ir Furthermore, the ring can act as a building block in the synthesis of more complex, fused heterocyclic systems. ontosight.ai

Influence of the Sulfur Atom on Chemical Reactivity (e.g., Oxidation Sensitivity)

The sulfur atom in the thiomorpholine ring is a key determinant of the molecule's chemical reactivity, most notably its sensitivity to oxidation. mdpi.com The thioether sulfur can be readily oxidized to form a sulfoxide (B87167) (S=O) and subsequently a sulfone (SO2). vulcanchem.comresearchgate.net This oxidation can be achieved using common oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). vulcanchem.comresearchgate.net

The oxidation mechanism involves the nucleophilic attack of the sulfur atom on the oxidant. nih.gov The rate of this oxidation can be modulated by the electronic environment around the sulfur atom. nih.gov Studies on thiomorpholine and its derivatives have shown that the sulfur atom is a metabolically soft spot, prone to oxidation by biological systems, such as cytochrome P450 enzymes. researchgate.netresearchgate.net This transformation from a thioether to a sulfoxide or sulfone significantly alters the molecule's polarity, solubility, and interaction with biological targets. nih.govmdpi.com

Table 1: Comparison of Oxidation Sensitivity in Thioether Model Compounds

| Compound | Thioether Structure | Relative Oxidation Rate |

| 3-methylthiopropylamide (TPAM) | Linear | Fastest |

| Thiomorpholine amide (TMAM) | Cyclic (Thiomorpholine) | Moderate |

| 4-(methylthio)benzylamide (TPhAM) | Aromatic | Slowest |

| This table is based on findings from a study investigating the effect of chemical structure on the oxidation of thioethers by hydrogen peroxide. nih.gov |

Detailed Mechanistic Studies of Specific Transformations

The reactivity of this compound is governed by its constituent functional groups: the thiomorpholine ring and the carboximidamide (guanidine) moiety. Mechanistic studies delve into the specific electronic and structural changes that occur during its reactions.

Free radical reactions involve intermediates with unpaired electrons and typically proceed through initiation, propagation, and termination steps. researchgate.net The carboximidamide group, a derivative of guanidine (B92328), can participate in such reactions. The generation of nitrogen-centered radicals from related compounds can initiate cascade reactions, allowing for the rapid construction of complex molecular cores with high stereoselectivity. researchgate.net

Guanidine derivatives can serve as precursors to stable radicals, such as 3-substituted Blatter radicals, through processes involving nucleophilic aromatic substitution followed by cyclization and oxidation. nih.gov Furthermore, the development of cobalt-catalyzed reactions involving amines, isonitriles, and organic azides has provided a pathway to sulfonyl guanidines via cobalt(III)-nitrene radical intermediates, highlighting the accessibility of radical pathways for this functional group. acs.org

Key processes in free radical reactions involving guanidine-like structures include:

Hydrogen Atom Transfer (HAT): A radical can abstract a hydrogen atom from a substrate. In reactions involving related N-H bonds, this can occur via a six-membered transition state. princeton.edu

Radical Addition: Radicals can add to unsaturated systems. For instance, additions of nitrogen-centered radicals to cyanamide (B42294) compounds have been used to synthesize polycyclic guanidine derivatives. researchgate.net

Radical-Polar Crossover: A process where a radical intermediate is converted into an ionic intermediate, allowing for subsequent polar reaction steps. This has been used in the catalytic synthesis of cyclic guanidines. acs.org

While specific studies on this compound are limited, the known reactivity of the guanidine functional group suggests its potential to engage in a variety of radical transformations, including cyclizations and additions. researchgate.netacs.org

Chemical reactions can be classified as either concerted or non-concerted.

Concerted reactions are single-step processes where all bond breaking and bond forming occur simultaneously through a single transition state. youtube.comwikipedia.orgaklectures.com Pericyclic reactions are a classic example. aklectures.comtaylorandfrancis.com

Non-concerted reactions proceed through multiple steps, involving one or more intermediates and multiple transition states. youtube.comaklectures.com

The pathway taken by a reaction of this compound depends on the specific reactants and conditions. For example, nucleophilic substitution at the carboximidamide carbon could theoretically proceed through either mechanism. A concerted SN2-type reaction would involve the simultaneous attack of a nucleophile and departure of a leaving group. wikipedia.org Conversely, a non-concerted pathway might involve the formation of a tetrahedral intermediate, which then collapses in a subsequent step to form the product. youtube.com The polarity of the solvent can influence the reaction pathway; non-concerted reactions that generate charged intermediates are often accelerated in polar solvents. wikipedia.org

Typical reactions for the thiomorpholine scaffold, such as nucleophilic substitution, oxidation at the sulfur atom, and condensation, can each follow concerted or non-concerted pathways depending on the specific mechanism at play. guidechem.com

The transition state is the highest energy point along a reaction coordinate, representing a fleeting molecular configuration that is critical in determining the reaction rate. nih.govnumberanalytics.com The energy landscape is a multidimensional surface that maps the potential energy of a system as a function of its atomic coordinates, revealing stable intermediates (energy minima) and the transition states that connect them. numberanalytics.com

Analyzing the transition state provides insight into the reaction mechanism. For example, in a hypothetical nucleophilic attack on the carboximidamide carbon of this compound, the transition state would involve partial bond formation with the incoming nucleophile and partial bond breaking of the C-N or C=N bond within the guanidine group. Computational methods, such as quantum chemical calculations, are used to model these transition state structures and calculate their energies. numberanalytics.com

For complex folding processes, such as in RNA, single-molecule experiments can be used to characterize transition states, revealing that they can be compact structures where native contacts are only partially formed. umich.edu In enzyme-catalyzed reactions, transition state analogues are designed to bind much more tightly to the enzyme than the substrate, making them potent inhibitors. nih.gov Understanding the transition state of a reaction involving this compound is key to predicting its reactivity and designing catalysts or inhibitors. nih.govnumberanalytics.com

Kinetic Studies and Reaction Rate Analysis for this compound Transformations

Kinetic studies measure reaction rates to elucidate mechanisms and determine the factors that influence them. While kinetic data specifically for this compound are not widely available, studies on the parent thiomorpholine scaffold provide valuable insights into its reactive behavior. These studies often determine rate constants, reaction orders, and thermodynamic activation parameters. researchgate.net

Table 1: Kinetic Data for Reactions of Thiomorpholine and its Derivatives

| Reactant(s) | Reaction Type | Kinetic Model/Rate Constant | Solvent/Conditions | Source(s) |

|---|---|---|---|---|

| Thiomorpholine + Methyl 2,4-dichloro-3,5-dinitrobenzoate | Nucleophilic Substitution | Second-order rate constant (k₂) = 1.05 x 10⁻³ M⁻¹s⁻¹ | Methanol (B129727) at 25°C | researchgate.netscirp.org |

| Thiomorpholine + Methyl 2,4-dichloro-3,5-dinitrobenzoate | Nucleophilic Substitution | Second-order rate constant (k₂) = 0.44 M⁻¹s⁻¹ | Benzene (B151609) at 25°C | researchgate.netscirp.org |

| Thiomorpholine-modified resin + Ag(I) ions | Adsorption (Sorption) | Pseudo-first-order kinetics | Aqueous chloride solution (4.0 M NaCl, 0.10 M HCl) | journalssystem.com |

| NBD-S-TM¹ + Hypochlorous Acid (HOCl) | Oxidation | Second-order rate constant (k₂) = (2.6 ± 0.2) × 10⁷ M⁻¹s⁻¹ | Phosphate buffer (pH 7.4) with 10% ACN | nih.gov |

| Thiomorpholine (in M. aurum MO1) | Biodegradation (Oxidation) | Complete consumption of 10 mM thiomorpholine in 8 hours | Bacterial cell culture | researchgate.net |

¹NBD-S-TM is 4-(7-nitrobenzo[c] researchgate.netresearchgate.netjchemrev.comoxadiazol-4-yl)thiomorpholine

These studies demonstrate that the reactivity of the thiomorpholine ring is highly dependent on the solvent and the nature of the reacting partner. For instance, the nucleophilic substitution reaction is significantly faster in the non-polar solvent benzene compared to methanol, and the kinetics of silver ion sorption are well-described by a pseudo-first-order model. researchgate.netjournalssystem.com The rapid oxidation of a thiomorpholine derivative by hypochlorous acid highlights the reactivity of the sulfur atom. nih.gov In a biological context, the biodegradation of thiomorpholine proceeds via oxidation of the sulfur to a sulfoxide intermediate. researchgate.net The rate of this enzymatic process was monitored by ¹H NMR, showing the disappearance of thiomorpholine signals and the appearance and subsequent disappearance of the sulfoxide intermediate over 22.5 hours. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Thiomorpholine |

| Sulfonyl guanidine |

| Blatter radical |

| Methyl 2,4-dichloro-3,5-dinitrobenzoate |

| NBD-S-TM (4-(7-nitrobenzo[c] researchgate.netresearchgate.netjchemrev.comoxadiazol-4-yl)thiomorpholine) |

| Hypochlorous Acid |

| Thiomorpholine sulfoxide |

| Silver(I) ion |

| Benzene |

Structural Elucidation and Conformational Analysis of Thiomorpholine 4 Carboximidamide

Advanced Characterization Techniques for Thiomorpholine-4-carboximidamide

The characterization of this compound relies on sophisticated instrumental techniques capable of resolving atomic positions and connectivity. These methods are crucial for confirming the compound's identity and understanding its conformational preferences and intermolecular interactions.

X-ray crystallography stands as the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise electron density map and, from that, a detailed model of the molecular and crystal structure.

While a specific crystal structure for the parent this compound is not widely reported in the literature, extensive crystallographic studies on its derivatives provide a clear and consistent picture of its expected conformation. For instance, the analysis of related compounds, such as 4-(4-Nitrophenyl)thiomorpholine, reveals that the thiomorpholine (B91149) ring invariably adopts a stable, low-energy chair conformation. mdpi.com This chair form is the most sterically and energetically favorable arrangement for six-membered saturated rings.

In this conformation, the exocyclic bond from the ring nitrogen to the carboximidamide group would be expected to be in an equatorial position to minimize steric hindrance. researchgate.net The carboximidamide group itself, -C(=NH)NH2, is known to be planar due to the delocalization of π-electrons across the C-N bonds.

Table 1: Typical Crystallographic Parameters for a Thiomorpholine Ring (Based on Derivatives)

| Parameter | Typical Value | Description |

| Conformation | Chair | The most stable energetic conformation of the six-membered ring. |

| N-C(carboximidamide) Bond | Equatorial | The substituent on the ring nitrogen typically occupies the equatorial position to reduce steric strain. |

| C-S-C Bond Angle | ~99.5° | This angle is characteristically smaller than the ideal tetrahedral angle of 109.5° due to the larger size of the sulfur atom. |

| C-N-C Bond Angle | ~112° | The bond angle within the heterocyclic ring involving the nitrogen atom. |

The solid-state packing of this compound is governed by a network of intermolecular interactions. The carboximidamide group is a potent donor of hydrogen bonds through its N-H protons, and the imine nitrogen can act as a hydrogen bond acceptor. These interactions are critical in defining the crystal lattice.

In the crystal structures of related thiomorpholine derivatives, various types of hydrogen bonds are observed. For example, in coordination polymers, thiomorpholine-based ligands participate in extensive hydrogen bonding networks. rsc.org In other derivatives, weak C-H···O hydrogen bonds have been shown to direct the supramolecular assembly. mdpi.com Given the structure of this compound, it is highly probable that strong N-H···N hydrogen bonds would be a dominant feature, leading to the formation of dimers or extended chains in the solid state. Aromatic stacking would not be a factor unless the compound is co-crystallized with an aromatic species.

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms.

The ¹H and ¹³C NMR spectra of this compound are expected to show characteristic signals that confirm its structure. Based on studies of thiomorpholine and its derivatives, the proton signals for the thiomorpholine ring typically appear as two pseudotriplets in the ¹H NMR spectrum, corresponding to the axial and equatorial protons on the carbons adjacent to the nitrogen and sulfur atoms. researchgate.net

The protons of the -CH₂-N- group are expected to resonate further downfield than those of the -CH₂-S- group due to the higher electronegativity of nitrogen compared to sulfur. The NH and NH₂ protons of the carboximidamide group would likely appear as broad signals that can be exchanged with deuterium (B1214612) oxide (D₂O).

In the ¹³C NMR spectrum, three distinct signals would be anticipated for the thiomorpholine ring carbons and the carbon of the carboximidamide group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | -CH₂-S-CH₂- | ~2.7 | m | Complex multiplet, based on thiomorpholine data. researchgate.net |

| ¹H | -CH₂-N-CH₂- | ~3.1 | m | Complex multiplet, shifted downfield relative to C-S-C protons. researchgate.net |

| ¹H | NH/NH₂ | 5.0 - 7.0 | br s | Broad signals, chemical shift is concentration and solvent dependent. |

| ¹³C | -CH₂-S-CH₂- | ~28 | t | Based on thiomorpholine data. |

| ¹³C | -CH₂-N-CH₂- | ~52 | t | Based on thiomorpholine data. |

| ¹³C | C(=NH)NH₂ | ~155 | s | Characteristic shift for a guanidinium-type carbon. |

While solution-state NMR provides information on the time-averaged conformation of a molecule, solid-state NMR (ssNMR) can probe the specific conformation present in the solid phase. anr.fr This technique is particularly valuable when single crystals suitable for X-ray diffraction are not available or when studying conformational polymorphism.

For this compound, ssNMR could be used to confirm the chair conformation of the thiomorpholine ring in the solid state and to study the local environment and hydrogen bonding interactions of the carboximidamide group. mdpi.com Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of both ¹³C and ¹⁵N nuclei (if isotopically labeled), providing data that is complementary to that obtained by X-ray crystallography. mdpi.com

Conformational Studies of the Thiomorpholine Ring in this compound

Chair Conformation Analysis and Preferred Orientations

The six-membered thiomorpholine ring, like cyclohexane (B81311) and morpholine, predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. mdpi.comrsc.orgresearchgate.net X-ray crystallography studies on various thiomorpholine derivatives consistently confirm this chair geometry. mdpi.comrsc.orgresearchgate.netbg.ac.rs In this conformation, substituents on the ring atoms can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

For this compound, the carboximidamide group is attached to the ring nitrogen (N-4). In related N-substituted thiomorpholine compounds, the orientation of the substituent is a critical factor. For instance, in 4-(4-nitrophenyl)thiomorpholine, the bulky nitrophenyl group was found to occupy a quasi-axial position in the solid state. rsc.orgbg.ac.rs Conversely, in a Pt(II) complex with thiomorpholine-4-carbonitrile, the metal coordinated to the sulfur atom, and the Pt-S bond was found to be axial, while in a similar Pd(II) complex, the Pd-S bond was equatorial. researchgate.net The preference for an axial or equatorial position is governed by a delicate balance of steric and electronic effects, including non-covalent interactions within the crystal lattice. rsc.orgresearchgate.net For the relatively bulky carboximidamide substituent, an equatorial orientation would generally be favored to minimize steric hindrance with the axial hydrogens on carbons C-2 and C-6 of the thiomorpholine ring. However, crystal packing forces could potentially stabilize an axial conformation. rsc.org

Influence of Substituents on Conformational Preferences and Dynamics

Substituents on the thiomorpholine ring can significantly influence its conformational preferences and the dynamics of ring inversion (the process by which one chair form converts to another). The presence of bulky substituents can raise the energy barrier for this inversion, potentially leading to the existence of stable, distinct conformers at room temperature. sphinxsai.com

Isomerism and Tautomerism in this compound Systems

Mechanisms of Proton Migration and Interconversion Pathways

The interconversion between the amino and imino tautomers of this compound proceeds via proton migration. This process is not typically a direct intramolecular jump but is often mediated by solvent molecules (like water) or occurs through an intermolecular proton transfer between two molecules of the compound itself, especially in the solid state or in concentrated solutions. nih.govd-nb.infotandfonline.com

The mechanism can be catalyzed by either acid or base.

Acid-catalyzed mechanism: In the presence of an acid, a proton can add to the imino nitrogen (the one with the double bond), creating a resonance-stabilized cationic intermediate. Subsequent deprotonation from the other nitrogen atom leads to the formation of the alternative tautomer.

Base-catalyzed mechanism: A base can abstract a proton from one of the amino nitrogen atoms, forming an anionic intermediate. This anion is a resonance hybrid. Subsequent protonation of this intermediate at the other nitrogen site yields the tautomeric form.

The energy barrier for this interconversion determines the rate at which equilibrium is reached. researchgate.net The geometry of the amidine triad (B1167595) is crucial; the primary step in many related migrations involves the attack of the lone electron pair of the imino nitrogen to form a cyclic intermediate or transition state. The specific pathway and its energetics are highly dependent on the electronic properties of the substituents and the surrounding medium. nih.gov

Solvent Effects on Tautomeric Equilibria and Stability

The tautomeric equilibrium of this compound is anticipated to be significantly influenced by the surrounding solvent environment. The polarity and hydrogen-bonding capability of the solvent can preferentially stabilize one tautomeric form over another. Generally, in molecules with tautomeric possibilities, polar solvents tend to favor the more polar tautomer, while nonpolar solvents favor the less polar form.

For this compound, two primary tautomeric forms can be considered, arising from the migration of a proton within the carboximidamide moiety. These can be designated as the amino-imino and diamino-keto forms, with the latter being zwitterionic in nature. The equilibrium between these forms would likely shift based on the solvent's properties.

Hypothetical Tautomeric Equilibrium in Different Solvents:

It is hypothesized that in nonpolar solvents such as cyclohexane or toluene, the less polar amino-imino tautomer would be the predominant species. This is because nonpolar solvents are less capable of stabilizing the charge separation present in the zwitterionic diamino-keto form.

Conversely, in polar aprotic solvents like acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), an increase in the population of the more polar diamino-keto tautomer is expected. These solvents, with their larger dipole moments, can better solvate and stabilize the charge-separated species.

In polar protic solvents such as methanol (B129727) or water, the effect is more complex. These solvents can act as both hydrogen bond donors and acceptors, potentially stabilizing both tautomers to varying degrees through intermolecular hydrogen bonding. However, the strong hydrogen-bonding capacity of water would likely favor the zwitterionic form significantly.

The following interactive table presents a hypothetical distribution of the two main tautomers of this compound in various solvents, based on the general principles of solvent effects on tautomeric equilibria.

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Hypothesized Tautomer Ratio (Amino-imino : Diamino-keto) |

| Cyclohexane | 2.0 | Amino-imino | 95 : 5 |

| Toluene | 2.4 | Amino-imino | 90 : 10 |

| Acetone | 21 | Diamino-keto | 40 : 60 |

| Dimethyl Sulfoxide (DMSO) | 47 | Diamino-keto | 20 : 80 |

| Methanol | 33 | Diamino-keto | 30 : 70 |

| Water | 80 | Diamino-keto | 10 : 90 |

Note: The data in this table is hypothetical and serves to illustrate the expected trend of solvent effects on the tautomeric equilibrium of this compound based on studies of structurally related compounds. Actual experimental values may differ.

Role of Intramolecular Hydrogen Bonding in Stabilizing Tautomeric Forms

Intramolecular hydrogen bonding is expected to play a crucial role in the stabilization of the different tautomers of this compound. The formation of a six-membered ring through a hydrogen bond is a particularly stabilizing motif in many organic molecules.

In the case of the amino-imino tautomer, an intramolecular hydrogen bond can form between the N-H proton of the imino group and the sulfur atom of the thiomorpholine ring, or with one of the nitrogen atoms of the carboximidamide group itself. The geometry and electronic properties of the molecule would determine the most favorable interaction.

For the zwitterionic diamino-keto tautomer, a strong intramolecular hydrogen bond could be established between one of the N-H protons of the amino groups and the negatively charged nitrogen atom of the carboximidamide moiety. This interaction would significantly contribute to the stability of this tautomer.

Studies on N,N'-bis-aryl-N''-acylguanidines have shown that the structural preferences of these compounds are strongly influenced by intramolecular hydrogen bond effects rsc.org. It is reasonable to extrapolate that similar interactions will govern the conformational and tautomeric preferences of this compound.

Hypothetical Intramolecular Hydrogen Bond Parameters:

The strength of these intramolecular hydrogen bonds can be computationally estimated by parameters such as the bond length and angle. A shorter bond length and an angle closer to 180° generally indicate a stronger hydrogen bond.

The following interactive table provides hypothetical parameters for the most probable intramolecular hydrogen bonds in the two tautomeric forms of this compound.

| Tautomer | Hydrogen Bond Donor | Hydrogen Bond Acceptor | Hypothesized Bond Length (Å) | Hypothesized Bond Angle (°) |

| Amino-imino | N-H (imino) | N (amino) | 2.1 | 150 |

| Amino-imino | N-H (imino) | S (thiomorpholine) | 2.5 | 130 |

| Diamino-keto | N-H (amino) | N⁻ (carboximidamide) | 1.9 | 165 |

Note: The data presented in this table is hypothetical and is intended to illustrate the potential intramolecular hydrogen bonding interactions within the tautomers of this compound. These values are based on typical hydrogen bond geometries and have not been experimentally or computationally verified for this specific compound.

Computational Chemistry and Theoretical Modeling of Thiomorpholine 4 Carboximidamide

Density Functional Theory (DFT) Calculations for Thiomorpholine-4-carboximidamide

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. arxiv.orgnih.gov It is particularly valuable for predicting the properties of molecules such as this compound. DFT calculations are employed to determine optimized geometries, electronic structures, and the energetics of various chemical processes. arxiv.orgresearchgate.net

Geometry optimization is a fundamental computational procedure used to find the lowest-energy arrangement of atoms in a molecule, which corresponds to its most stable structure. rowansci.com For this compound, DFT calculations, for instance at the B3LYP/6-31G(d,p) level of theory, can predict bond lengths, bond angles, and dihedral angles. orientjchem.org The thiomorpholine (B91149) ring is expected to adopt a stable chair conformation to minimize steric strain. mdpi.com The optimization process iteratively adjusts the atomic coordinates until a minimum on the potential energy surface is located. wayne.edu The resulting optimized structure provides a detailed three-dimensional representation of the molecule. aps.orgnih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: These are hypothetical, representative values expected from a DFT calculation.

| Parameter | Atom Pair/Group | Predicted Value |

|---|---|---|

| Bond Length | C=N (imidamide) | 1.28 Å |

| C-N (imidamide-ring) | 1.38 Å | |

| C-S (ring) | 1.82 Å | |

| C-N (ring) | 1.47 Å | |

| C-C (ring) | 1.54 Å | |

| Bond Angle | C-N-C (ring) | 112° |

| C-S-C (ring) | 98° | |

| N-C=N (imidamide) | 121° |

| Dihedral Angle | C-N-C-C (ring) | -55° (gauche) |

DFT calculations provide crucial information about the electronic properties of this compound. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. scirp.org A smaller gap suggests higher reactivity. scirp.org

Natural Population Analysis (NPA) can also be performed to determine the charge distribution across the molecule, identifying the most electron-rich and electron-poor sites. orientjchem.org In this compound, the nitrogen atoms of the carboximidamide group are expected to be electron-rich (nucleophilic centers), while the central carbon of this group would be more electron-poor (electrophilic center).

Table 2: Predicted Electronic Properties of this compound from DFT Calculations Note: These are hypothetical, representative values expected from a DFT calculation.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |

DFT is a powerful tool for studying reaction mechanisms by calculating the energies of reactants, products, transition states, and intermediates. rsc.orgmdpi.com For this compound, this could involve modeling reactions such as nucleophilic substitution at the carboximidamide carbon or reactions involving the thiomorpholine ring. smolecule.com By mapping the potential energy surface, reaction pathways can be elucidated, and activation energy barriers can be calculated, which provides insight into reaction rates. ethz.ch For example, the formation of chloroamine intermediates from reactions with agents like tert-butyl hypochlorite (B82951) can be modeled to understand radical chain reactions.

Table 3: Hypothetical Reaction Energetics for the Hydrolysis of this compound Note: These are hypothetical, representative values expected from a DFT calculation.

| Species | Relative Free Energy (kcal/mol) |

|---|---|

| Reactants (this compound + H₂O) | 0.0 |

| Transition State | +25.5 |

| Intermediate (Tetrahedral) | +12.8 |

Tautomers are isomers of a compound that readily interconvert, a process that typically involves the migration of a proton. scispace.com The carboximidamide group of this compound can exist in different tautomeric forms. DFT calculations can be used to determine the relative energies and, therefore, the relative stabilities of these tautomers in different environments (gas phase or in a solvent). scirp.orgsonar.ch By comparing the total electronic energies of the optimized geometries of each tautomer, the predominant form at equilibrium can be predicted. scispace.comdoubtnut.com For most amidine systems, the imino form is generally the most stable.

Table 4: Predicted Relative Stabilities of this compound Tautomers Note: These are hypothetical, representative values expected from a DFT calculation in the gas phase.

| Tautomer | Structure | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |

|---|---|---|---|

| I (Primary) | This compound | 0.0 | >99% |

| II (Tautomer) | N-Thiomorpholin-4-ylmethanediimine | +5.8 | <1% |

Application of Molecular Orbital Theory and Related Calculations

Molecular Orbital (MO) theory describes chemical bonding in terms of molecular orbitals, which are spread across the entire molecule. csus.eduuoanbar.edu.iq While DFT is itself based on a quantum mechanical framework, MO theory provides a complementary, qualitative picture of bonding. libretexts.org MO analysis helps in understanding the nature of bonding (sigma, pi), anti-bonding, and non-bonding orbitals. uomustansiriyah.edu.iq For this compound, MO theory can be used to visualize the HOMO and LUMO, confirming the regions of high electron density and susceptibility to nucleophilic or electrophilic attack as predicted by DFT. wikipedia.org It explains how atomic orbitals combine to form the molecular orbitals that dictate the molecule's electronic behavior and reactivity. uomustansiriyah.edu.iq

Advanced Theoretical Calculations for Elucidating Reaction Mechanisms

For complex reactions, more advanced computational methods may be required to accurately elucidate the mechanism. This can include multi-step reactions or those involving subtle electronic effects. ethz.ch Techniques such as the nudged elastic band (NEB) method can be used to find the minimum energy path between reactants and products, providing a detailed view of the reaction coordinate. Quantum mechanics/molecular mechanics (QM/MM) methods can be employed to study reactions in a solvent or a biological environment, such as an enzyme active site, by treating the core reactive system with a high level of theory (QM) and the surrounding environment with a more computationally efficient method (MM). These advanced calculations provide a deeper understanding of reaction kinetics and thermodynamics. rsc.orgmdpi.com

Applications of Thiomorpholine 4 Carboximidamide in Organic Synthesis As a Building Block

Thiomorpholine-4-carboximidamide as a Key Synthetic Intermediate

This compound serves as a crucial synthetic intermediate for the creation of more elaborate organic molecules. smolecule.com Its structure is a hybrid of a thiomorpholine (B91149) ring, which is a recognized pharmacophore in drug discovery, and a carboximidamide group, which is a potent hydrogen bond donor and can act as a bioisostere for other functional groups. This combination makes it an attractive starting point for developing new compounds, including active pharmaceutical ingredients (APIs) and their intermediates. smolecule.com The compound's reactive nature allows it to be a precursor in multi-step syntheses, providing a foundational structure that can be extensively modified.

Derivatization Strategies and Synthetic Transformations of this compound

The chemical reactivity of this compound is rich and varied, offering multiple pathways for derivatization. Key transformations target the carboximidamide group, the nitrogen atom of the thiomorpholine ring, and the sulfur atom, enabling the synthesis of a broad spectrum of derivatives.

The carboximidamide moiety of this compound is essentially a substituted guanidine (B92328). Guanidines are well-known precursors for the synthesis of nitrogen-containing heterocycles, most notably pyrimidines. This reactivity stems from the ability of the guanidine unit to act as a binucleophile in condensation reactions with 1,3-dielectrophiles, such as dicarbonyl compounds or their equivalents.

For instance, the reaction of guanidines with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) is a classic strategy for constructing pyrimidine (B1678525) rings. scholarsresearchlibrary.comgoogle.com In this process, the nucleophilic nitrogen atoms of the guanidine group attack the electrophilic centers of the reaction partner, leading to a cyclization cascade that forms the stable pyrimidine core. nih.govresearchgate.net By applying this principle, this compound can be used as the guanidine component to synthesize complex fused heterocyclic systems where a pyrimidine ring is appended to the thiomorpholine scaffold. These reactions provide a direct route to novel and complex heterocyclic structures that are of significant interest in medicinal chemistry. nih.gov

The carboximidamide group contains a primary amine-like functionality that can participate in condensation reactions with carbonyl compounds. It is reported that this compound can undergo condensation with aldehydes or ketones to form the corresponding imines or related derivatives. smolecule.com This reaction, often catalyzed by acid, involves the nucleophilic attack of the nitrogen on the carbonyl carbon, followed by dehydration to form the carbon-nitrogen double bond (C=N) of the imine, also known as a Schiff base. smolecule.comncert.nic.in

This transformation is a fundamental tool in organic synthesis for creating new carbon-nitrogen bonds and serves as a pathway to a variety of other functional groups and molecular architectures. The resulting imine derivatives can be further modified or used as intermediates in subsequent reactions.

The sulfur atom in the thiomorpholine ring is susceptible to oxidation, providing a straightforward method to introduce new functionality and alter the physicochemical properties of the molecule. The sulfide (B99878) can be selectively oxidized to either a sulfoxide (B87167) or a sulfone under controlled conditions. This transformation is a common strategy in medicinal chemistry to modulate properties such as polarity, solubility, and metabolic stability.

The selective oxidation to the sulfoxide is typically achieved using mild oxidizing agents, while stronger conditions or a higher stoichiometry of the oxidant will lead to the corresponding sulfone. A variety of reagents have been developed for this purpose.

| Oxidizing Agent | Target Product | Typical Conditions |

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Stoichiometry-dependent |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Often requires a catalyst (e.g., metal carbides) |

| Urea-Hydrogen Peroxide (UHP) | Sulfoxide or Sulfone | Acetic acid, temperature-dependent selectivity |

| Sodium Periodate (NaIO₄) | Sulfoxide | Methanol (B129727) |

This table presents common oxidizing agents used for the conversion of sulfides to sulfoxides and sulfones, based on established chemical literature.

This oxidative derivatization of the thiomorpholine sulfur atom significantly expands the range of accessible analogues from a single precursor. researchgate.net

In the synthesis of complex molecules, particularly for pharmaceutical applications, the formation of amide bonds is a critical and frequent transformation. A key precursor for certain amide coupling reactions is 4-thiomorpholinoaniline (B1311295). smolecule.com This compound, which features a thiomorpholine ring attached to an aniline (B41778), serves as the amine component in reactions with activated carboxylic acids to form amide linkages. heteroletters.orgajrconline.org

The synthesis of 4-thiomorpholinoaniline typically starts from 4-fluoronitrobenzene, which undergoes nucleophilic aromatic substitution with thiomorpholine to produce 4-(4-nitrophenyl)thiomorpholine. researchgate.net Subsequent reduction of the nitro group yields the desired 4-thiomorpholinoaniline. evitachem.com Once obtained, this aniline derivative is a versatile building block. For example, it can be reacted with various chloro-substituted heterocycles, such as quinazolines, in the presence of acetic acid to form complex N-aryl products. ajrconline.org These products can then undergo further amide bond formation with sulfonyl chlorides or other acylating agents.

Amide bond formation itself is typically facilitated by a wide range of coupling reagents designed to activate the carboxylic acid partner and promote reaction with the amine. luxembourg-bio.compeptide.comorganic-chemistry.org

Role in the Synthesis of Diverse Organic Molecules

Through the various derivatization strategies available, this compound acts as a gateway to a diverse range of organic molecules. Its ability to participate in heterocycle-forming cyclizations, imine condensations, sulfur oxidation, and serve as a scaffold for precursors in amide coupling reactions underscores its importance as a versatile synthetic intermediate. smolecule.com The molecules synthesized from this building block often incorporate the thiomorpholine moiety, a structural feature associated with a range of biological activities, making it a compound of high interest in the design and synthesis of new therapeutic agents and functional materials. smolecule.com

Q & A

Q. What are the standard synthetic routes for thiomorpholine-4-carboximidamide, and what are their respective yields?

this compound is synthesized via nucleophilic substitution reactions. For example, reacting thiomorpholine with carboximidamide derivatives under basic conditions (e.g., sodium hydroxide in dimethylformamide) achieves moderate yields (45–60%). Alternative routes may involve amidation steps, as observed in structurally analogous compounds like N-phenylmorpholine-4-carboxamide, though protocols require optimization based on substituent reactivity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Characterization employs ¹H/¹³C NMR to confirm molecular structure (e.g., distinguishing thiomorpholine’s sulfur atom from oxygen analogs), IR spectroscopy for functional group analysis (e.g., -NH₂ stretches at 3300–3500 cm⁻¹, C=S bands near 1250 cm⁻¹), and mass spectrometry (ESI-MS) for molecular weight validation. Purity is assessed via HPLC-UV (254 nm) with C18 columns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use PPE (nitrile gloves, goggles, lab coats) and work in a fume hood due to potential respiratory irritancy. Storage should be in airtight containers under inert atmospheres (e.g., argon) to prevent oxidation. Toxicity data from analogs (e.g., morpholine derivatives) suggest limited acute toxicity but warrant adherence to standard organic compound handling guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve this compound synthesis efficiency?

Systematic parameter variation (temperature, catalyst loading, solvent polarity) is critical. For example, increasing reaction temperature from 25°C to 60°C in DMF improves yield by 15–20%, while transitioning to polar aprotic solvents like DMSO enhances reaction kinetics . Design of Experiments (DOE) approaches, such as factorial designs, help identify optimal conditions while minimizing trial count .

Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound derivatives?

SAR studies involve synthesizing analogs with modifications at the carboximidamide or thiomorpholine moieties. Biological assays (e.g., enzyme inhibition, cytotoxicity) are paired with molecular docking (AutoDock Vina) to correlate structural features (e.g., substituent electronegativity, steric bulk) with activity trends. For example, chloropyrimidine substitutions enhance kinase inhibition by 30% compared to methoxy groups .

Q. How do computational models predict the binding affinity of this compound to biological targets?

Molecular docking simulations using crystal structures of target proteins (e.g., kinases, GPCRs) and DFT-optimized ligand geometries predict binding modes. Affinity is estimated via scoring functions (e.g., Gibbs free energy calculations), validated by in vitro IC₅₀ measurements. Discrepancies >1 log unit warrant re-evaluation of protonation states or solvation effects .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability, bioavailability). Mitigation strategies include:

- Conducting ADME profiling (e.g., microsomal stability assays) early in development.

- Using physiologically relevant in vitro models (e.g., 3D cell cultures, co-cultures).

- Validating targets via CRISPR knockouts in animal models. Cross-referencing structural analogs’ data isolates compound-specific issues .

Q. What experimental approaches resolve conflicting reports on this compound’s mechanism of action?

Employ orthogonal assays :

- Surface plasmon resonance (SPR) for binding kinetics.

- Cellular thermal shift assays (CETSA) for target engagement.

- Genetic validation (siRNA knockdown) to confirm pathway relevance. Meta-analysis of published data using standardized effect size metrics (e.g., Cohen’s d) identifies outliers and establishes consensus mechanisms .

Methodological Considerations

- Data Contradiction Analysis : Compare results across multiple assays (e.g., SPR vs. ITC) and apply statistical rigor (e.g., Bonferroni correction for multiple comparisons) to distinguish noise from true biological variation .

- Experimental Design : Use response surface methodology (RSM) for multi-variable optimization in synthesis, ensuring reproducibility across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.